molecular formula C10H10ClN B2842873 2-(2-Chlorophenyl)-2-methylpropanenitrile CAS No. 69849-08-7

2-(2-Chlorophenyl)-2-methylpropanenitrile

Cat. No.: B2842873
CAS No.: 69849-08-7
M. Wt: 179.65
InChI Key: OLLIGTNPTVJPAX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylpropanenitrile is a nitrile-substituted aromatic compound characterized by a chlorophenyl group at the ortho position and a methyl-branched propane backbone. The nitrile group (-CN) confers reactivity for further chemical modifications, such as hydrolysis to carboxylic acids or participation in nucleophilic additions. This compound is structurally tailored for applications in pharmaceutical intermediates, agrochemicals, and materials science due to its balance of aromatic stability and functional versatility.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLIGTNPTVJPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-2-methylpropanenitrile, with the molecular formula C10H10ClN and a molecular weight of approximately 181.65 g/mol, is an organic compound notable for its unique structure, which combines a chlorophenyl group with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and pharmacological applications.

Chemical Structure and Properties

The compound features a two-carbon chain linked to a chlorobenzene ring and a nitrile group, which contributes to its chemical reactivity. The presence of the chlorophenyl substituent enhances its electrophilic character, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.
  • Antiprotozoal Activity : Derivatives synthesized from this compound have demonstrated antiprotozoal properties, highlighting its potential in treating parasitic infections.
  • Neuropharmacological Effects : Similar compounds have been studied for their anticonvulsant and antinociceptive activities, suggesting that this compound may also possess neuroprotective qualities.

The mechanism by which this compound exerts its biological effects primarily involves its role as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to:

  • Inhibition of Enzymatic Activity : By forming covalent bonds with active site residues in enzymes, the compound may inhibit their function.
  • Modulation of Signaling Pathways : The interaction with receptors could alter signaling cascades, impacting cellular responses.

Research Findings and Data

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

Study FocusFindingsReference
Antiprotozoal ActivityModifications increased activity by up to nine-fold compared to unmodified compounds.
Neuropharmacological EffectsDemonstrated improved protective index values compared to standard anticonvulsants.
Enzyme Interaction StudiesShown to modulate enzyme activity significantly, suggesting potential therapeutic uses.

Case Studies

  • Antiprotozoal Activity : A study synthesized indazole derivatives from this compound, revealing enhanced antiprotozoal activity due to specific substitutions on the phenyl ring. The most effective derivative exhibited a nine-fold increase in activity compared to its precursors.
  • Neuropharmacological Evaluation : In a comparative study against valproic acid, certain analogs of this compound displayed superior efficacy in protecting against seizures in animal models, indicating potential for development as anticonvulsants.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
2-(2-Chlorophenyl)-2-methylpropanenitrile Not provided C₁₀H₁₀ClN 193.66 Nitrile, Chlorophenyl Pharmaceutical Intermediates
2-(2-Bromophenyl)-2-methylpropanenitrile 57775-06-1 C₁₀H₁₀BrN 229.10 Bromophenyl, Nitrile Organic Synthesis
Procyazine 32889-48-8 C₁₀H₁₃ClN₆ 260.71 Triazine, Cyclopropylamino Herbicide
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile 1226776-95-9 C₉H₁₁N₃ 161.20 Aminopyridyl, Nitrile OLED Materials

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